![molecular formula C21H19ClFNO3 B2715614 1'-(3-(3-chloro-4-fluorophenyl)propanoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one CAS No. 1706214-85-8](/img/structure/B2715614.png)
1'-(3-(3-chloro-4-fluorophenyl)propanoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1'-(3-(3-chloro-4-fluorophenyl)propanoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one is a useful research compound. Its molecular formula is C21H19ClFNO3 and its molecular weight is 387.84. The purity is usually 95%.
BenchChem offers high-quality 1'-(3-(3-chloro-4-fluorophenyl)propanoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1'-(3-(3-chloro-4-fluorophenyl)propanoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Tyrosinase Inhibition
This compound has been used to identify inhibitors of tyrosinase, an enzyme implicated in melanin production . Overproduction of melanin is related to several skin pigmentation disorders and neurodegenerative processes in Parkinson’s disease . The compound’s 3-chloro-4-fluorophenyl fragment has been incorporated into distinct chemotypes that have shown the ability to establish profitable contact with the tyrosinase catalytic site .
Antifungal Properties
Imidazole-containing chalcones, which can be synthesized using this compound, have been shown to be effective against Aspergillus fumigatus, the pathogenic agent for pulmonary aspergillosis . This compound is suitable for testing the antifungal properties of the combined pharmacophores against Aspergillus and other pathogenic fungi .
Development of Analgesic Drugs
The compound forms a stable complex with prostaglandin E synthase and has a binding affinity value of -6.5 kcal mol −1 . This suggests that the compound could be a lead compound for developing new analgesic drugs .
Inhibitor Development
The compound has been used in the development of inhibitors for various biological targets. For example, it has been used in the synthesis of inhibitors for tyrosinase from Agaricus bisporus .
Drug Discovery
The compound’s unique structure and properties make it a valuable tool in drug discovery. It can be used as a starting point for the synthesis of a wide range of compounds with potential therapeutic applications .
Research into New Application Technologies
The compound could be used in the development of high-activity non-chromium catalysts and new application technologies .
properties
IUPAC Name |
1'-[3-(3-chloro-4-fluorophenyl)propanoyl]spiro[2-benzofuran-3,4'-piperidine]-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClFNO3/c22-17-13-14(5-7-18(17)23)6-8-19(25)24-11-9-21(10-12-24)16-4-2-1-3-15(16)20(26)27-21/h1-5,7,13H,6,8-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFUFAYDDAQGEAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C3=CC=CC=C3C(=O)O2)C(=O)CCC4=CC(=C(C=C4)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.